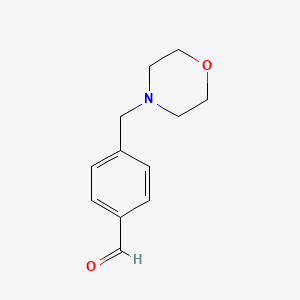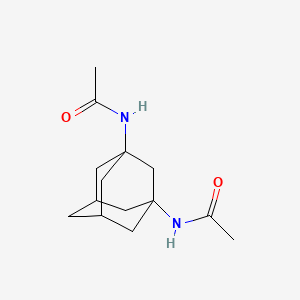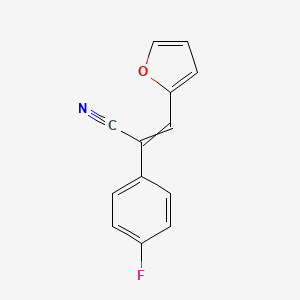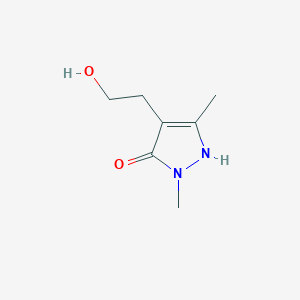
Allylpentafluorphenylether
Übersicht
Beschreibung
Allyl pentafluorophenyl ether is a fluorinated aromatic compound characterized by the presence of an allyloxy group attached to a perfluorobenzene ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both the allyloxy group and the highly electronegative fluorine atoms. These properties make it valuable in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
Allyl pentafluorophenyl ether has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and polymers.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems due to its unique fluorescence properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and coatings, due to its chemical stability and resistance to harsh conditions.
Wirkmechanismus
Target of Action
Allyl pentafluorophenyl ether, also known as Allyloxyperfluorobenzene, is a biochemical used in proteomics research
Mode of Action
It’s worth noting that allyl aryl ethers, a category to which this compound belongs, are known to undergo a claisen rearrangement . This is a thermal rearrangement that results in the formation of β-aryl allyl ethers . The Claisen rearrangement involves a concerted mechanism where a C-C bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the C-O bond of the ether breaks .
Result of Action
The claisen rearrangement that it undergoes initially produces a non-aromatic 6-allyl-2,4-cyclohexadienone intermediate, which quickly undergoes a proton shift to reform the aromatic ring in the o-allylphenol product .
Action Environment
It’s worth noting that the compound is stabilized with tbc .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of allyloxyperfluorobenzene typically involves the nucleophilic substitution of a perfluorobenzene derivative with an allyloxy group. One common method is the reaction of perfluorobenzene with allyl alcohol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via the formation of an intermediate, which then undergoes substitution to yield allyloxyperfluorobenzene.
Industrial Production Methods: Industrial production of allyloxyperfluorobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality allyloxyperfluorobenzene suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Allyl pentafluorophenyl ether undergoes several types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the allyloxy group to an alkyl group.
Substitution: The perfluorobenzene ring can undergo nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkyl-substituted perfluorobenzene.
Substitution: Formation of various substituted perfluorobenzenes depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Perfluorobenzene: Lacks the allyloxy group, making it less reactive in certain chemical reactions.
Allyloxybenzene: Contains an allyloxy group but lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Perfluoroalkylbenzenes: Similar in having fluorine atoms but differ in the alkyl substituents attached to the benzene ring.
Uniqueness: Allyl pentafluorophenyl ether is unique due to the combination of the allyloxy group and the perfluorobenzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
IUPAC Name |
1,2,3,4,5-pentafluoro-6-prop-2-enoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O/c1-2-3-15-9-7(13)5(11)4(10)6(12)8(9)14/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRHORGTVILPRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377815 | |
| Record name | Allyl pentafluorophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33104-02-8 | |
| Record name | Allyl pentafluorophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone](/img/structure/B1596850.png)











![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1596871.png)
